molecular formula C8H4FNO2 B14202255 1-(Fluoroethynyl)-4-nitrobenzene CAS No. 919791-00-7

1-(Fluoroethynyl)-4-nitrobenzene

Cat. No.: B14202255
CAS No.: 919791-00-7
M. Wt: 165.12 g/mol
InChI Key: QOZRPXNJAQQDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Fluoroethynyl)-4-nitrobenzene is a versatile chemical building block designed for advanced research applications in medicinal chemistry and materials science. This compound features two highly reactive functional groups—a fluoroethynyl moiety and a nitroaromatic system—on a benzene ring, enabling it to participate in a diverse range of synthetic transformations. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecular architectures. The strong electron-withdrawing nature of the nitro group makes the aromatic ring highly electron-deficient, which can be exploited in the design of materials with specific electronic or optical properties. The ethynyl group is a pivotal handle for further functionalization, particularly through metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to create extended conjugated systems. The specific substitution of a fluorine atom on the ethynyl group is a less common modification that may impart unique reactivity, enhanced stability, or altered electronic characteristics compared to non-halogenated alkynes, offering researchers a distinct tool for fine-tuning material properties and molecular interactions. As a multifunctional reagent, 1-(Fluoroethynyl)-4-nitrobenzene is instrumental in exploring new chemical space for pharmaceutical candidates, agrochemicals, and functional materials like organic semiconductors and polymers. Researchers can leverage its dual functionality to develop novel compounds for electronic devices, sensors, and high-performance polymers. Handling and Safety: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation. It is essential to refer to the Safety Data Sheet (SDS) for detailed hazard and handling instructions. Attention: For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

919791-00-7

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

1-(2-fluoroethynyl)-4-nitrobenzene

InChI

InChI=1S/C8H4FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H

InChI Key

QOZRPXNJAQQDMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CF)[N+](=O)[O-]

Origin of Product

United States

Applications in Advanced Organic Synthesis

Summary of Principal Research Findings

While there is no direct research on 1-(Fluoroethynyl)-4-nitrobenzene, a theoretical analysis based on the known chemistry of fluoroalkynes and nitroaromatics suggests it would be a molecule with a rich and diverse chemical profile. Its polarized electronic structure, coupled with the reactivity of the fluoroalkyne and the potential for the nitro group to act as a leaving group, opens up a wide range of possibilities for chemical transformations.

Identification of Unresolved Challenges and Future Directions

The primary and most significant challenge is the development of a viable synthetic route to 1-(Fluoroethynyl)-4-nitrobenzene. The instability of fluoroalkynes is a major hurdle that must be overcome. nih.govrsc.orgchemrxiv.org Future research should focus on developing novel fluorination methods or on the use of fluoroalkyne surrogates that can be converted to the target molecule under mild conditions.

Broader Implications for Fluorine and Alkyne Chemistry

The successful synthesis and characterization of 1-(Fluoroethynyl)-4-nitrobenzene would be a significant advance in the field of fluorine chemistry. It would provide a valuable new building block for the synthesis of complex fluorinated molecules for a variety of applications. Furthermore, the exploration of its reactivity would undoubtedly uncover new and interesting chemical transformations, thereby expanding the synthetic utility of both fluoroalkynes and nitroaromatics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.